

Spectroscopic Analysis of 4-Allyl-1,6-heptadien-4-ol: A Technical Overview

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Compound of Interest

Compound Name: 4-Allyl-1,6-heptadien-4-ol

Cat. No.: B156060

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Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a tertiary alcohol with the molecular formula $C_{10}H_{16}O$.^[1] Its structure features a central carbon atom bonded to a hydroxyl group and three allyl groups. This technical guide provides an overview of the spectroscopic methods used to characterize this compound. While comprehensive, publicly available datasets for **4-Allyl-1,6-heptadien-4-ol** are limited, this document outlines the expected spectroscopic characteristics and the general experimental protocols for their acquisition. The information herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Basic identifiers and properties of **4-Allyl-1,6-heptadien-4-ol** are summarized below.

Property	Value
CAS Number	10202-75-2 ^[1]
Molecular Formula	$C_{10}H_{16}O$ ^{[1][2]}
Molecular Weight	152.23 g/mol ^[1]
Appearance	Clear, colorless liquid ^[2]
Refractive Index	1.4695-1.4725 @ 20°C ^[2]

Spectroscopic Data

A thorough search of public spectroscopic databases, including the NIST WebBook and PubChem, and the scientific literature did not yield publicly available, tabulated experimental data for the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **4-Allyl-1,6-heptadien-4-ol**. The NIST WebBook indicates the existence of IR and mass spectra but does not provide the quantitative data.^[1] Therefore, the following sections describe the expected spectral features based on the known structure of the molecule and general principles of spectroscopy.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule. Due to the symmetry of the three allyl groups, the spectrum should be relatively simple.

Predicted ^1H NMR Data

Chemical Shift (δ) ppm (Predicted)	Protons	Multiplicity
~ 5.8	3H (-CH=CH ₂)	Multiplet
~ 5.1	6H (-CH=CH ₂)	Multiplet
~ 2.3	6H (-CH ₂ -CH=)	Doublet
Variable	1H (-OH)	Singlet (broad)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for each unique carbon environment.

Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm (Predicted)	Carbon
~ 134	-CH=CH ₂
~ 118	-CH=CH ₂
~ 73	C-OH
~ 45	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Functional Group	Vibration
~ 3400 (broad)	O-H	Stretching
~ 3080	=C-H	Stretching
~ 1640	C=C	Stretching
~ 990 and 910	=C-H	Bending (out-of-plane)

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of **4-Allyl-1,6-heptadien-4-ol**.

Expected Mass Spectrometry Data

m/z (Predicted)	Fragment
152	$[M]^+$ (Molecular Ion)
135	$[M-OH]^+$
111	$[M-C_3H_5]^+$ (Loss of an allyl group)
41	$[C_3H_5]^+$ (Allyl cation - likely base peak)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed. Specific parameters would be optimized at the time of data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of liquid **4-Allyl-1,6-heptadien-4-ol** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.
- Data Acquisition: The 1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
 - 1H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
 - ^{13}C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to the lower natural abundance of ^{13}C .

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental contributions.

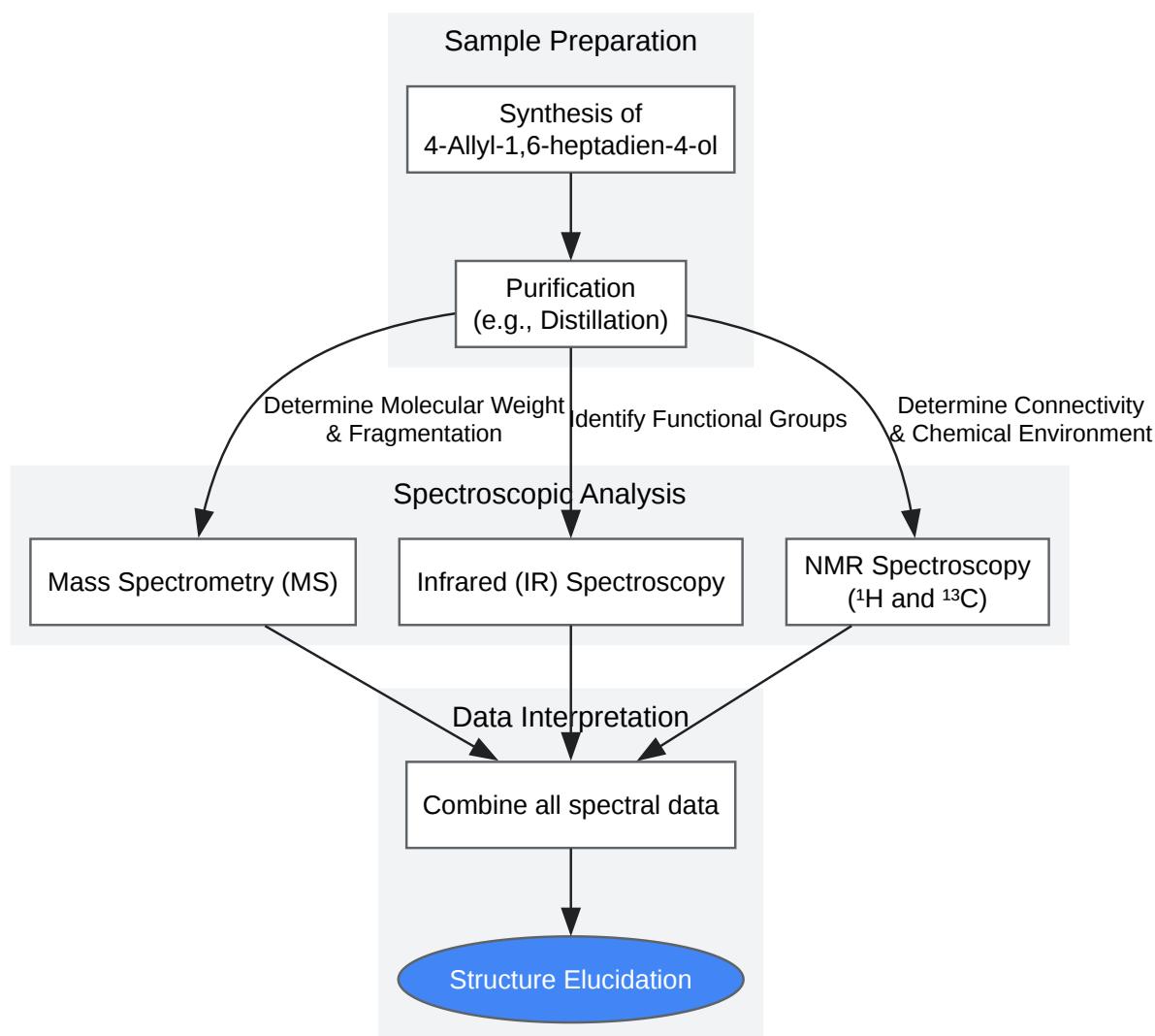
- Sample Analysis: A single drop of neat **4-Allyl-1,6-heptadien-4-ol** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} , by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in a high-vacuum source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a newly synthesized organic compound like **4-Allyl-1,6-heptadien-4-ol** is depicted below.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

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